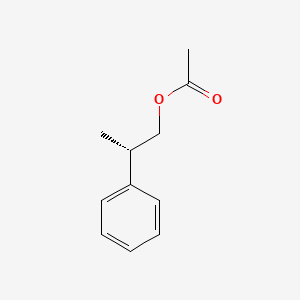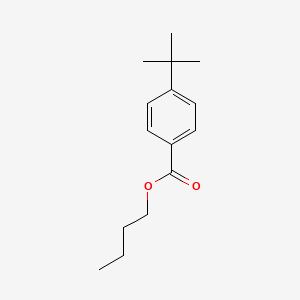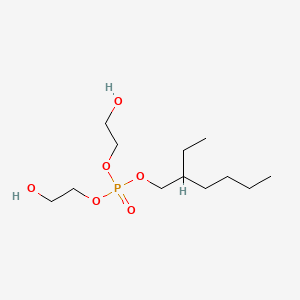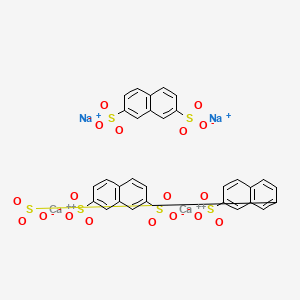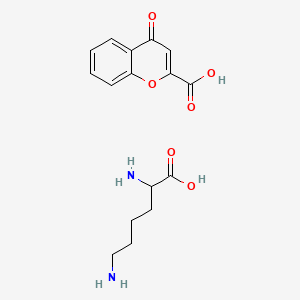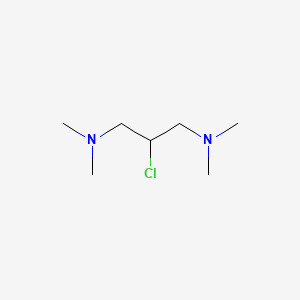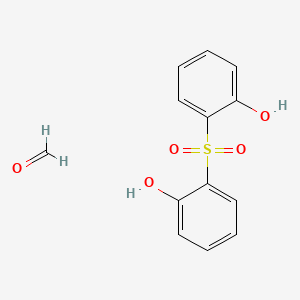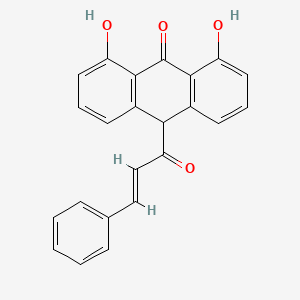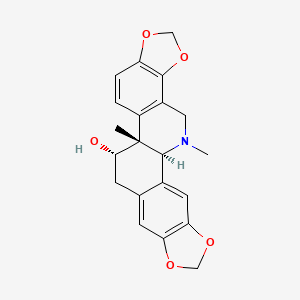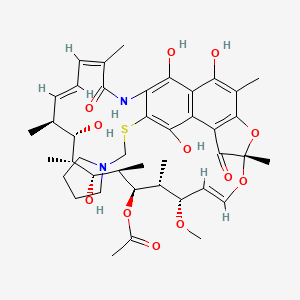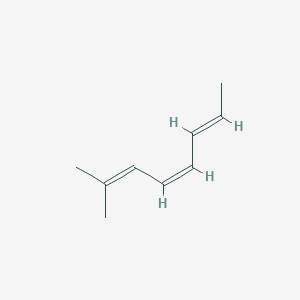
Unii-PS8UV0sfk5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2-Methyl-2,4,6-octatriene, (4Z,6E)- are not well-documented. Typically, industrial synthesis of such compounds would involve large-scale organic synthesis techniques, utilizing efficient catalytic processes to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,4,6-octatriene, (4Z,6E)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution reagents: Such as halogens (Cl2, Br2) or organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce epoxides or alcohols.
Reduction: Can yield alkanes.
Substitution: Can result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
2-Methyl-2,4,6-octatriene, (4Z,6E)- has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for 2-Methyl-2,4,6-octatriene, (4Z,6E)- is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in chemical reactions, it may act as a reactant or intermediate, while in biological systems, it may interact with enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Methyl-2,4,6-octatriene, (4Z,6E)- include:
1,3,5-Hexatriene: Another polyene with a similar structure but different chain length.
2,4-Hexadiene: A shorter chain diene with similar reactivity.
1,3-Butadiene: A simpler diene with comparable chemical properties.
Uniqueness
2-Methyl-2,4,6-octatriene, (4Z,6E)- is unique due to its specific E/Z configuration and the presence of a methyl group at the second position. This structural uniqueness can influence its reactivity and interactions in various chemical and biological contexts.
Properties
CAS No. |
18304-17-1 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
(4Z,6E)-2-methylocta-2,4,6-triene |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4+,7-6- |
InChI Key |
AHXXJOUHGBPWGW-DEQVHDEQSA-N |
Isomeric SMILES |
C/C=C/C=C\C=C(C)C |
Canonical SMILES |
CC=CC=CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


